

A Technical Guide to the Biological Activities of Substituted Thiazole-5-Carboxylates

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Compound of Interest

Compound Name: Ethyl 2-bromothiazole-5-carboxylate

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Authored for: Researchers, Scientists, and Drug Development Professionals

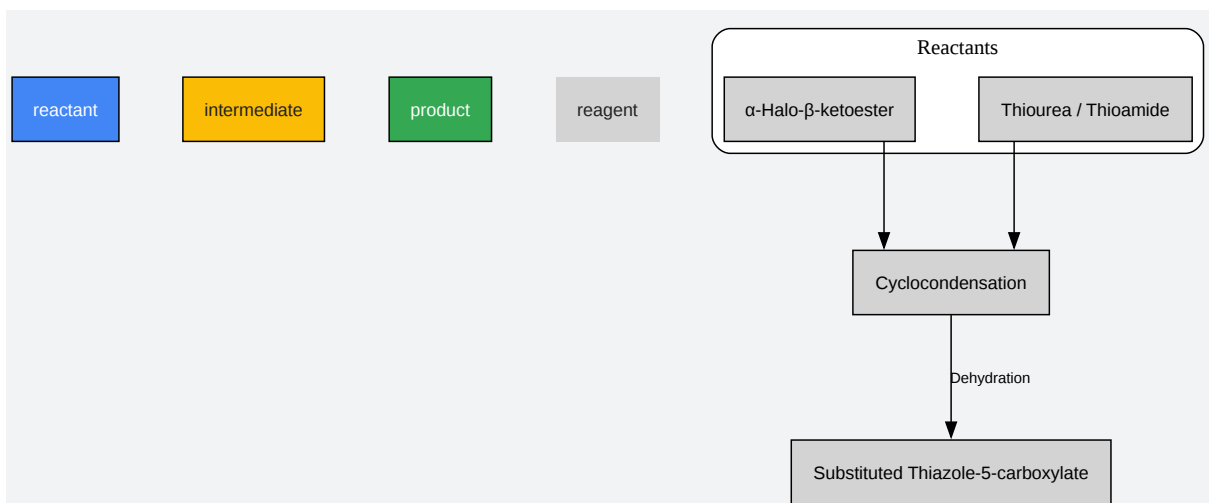
Introduction

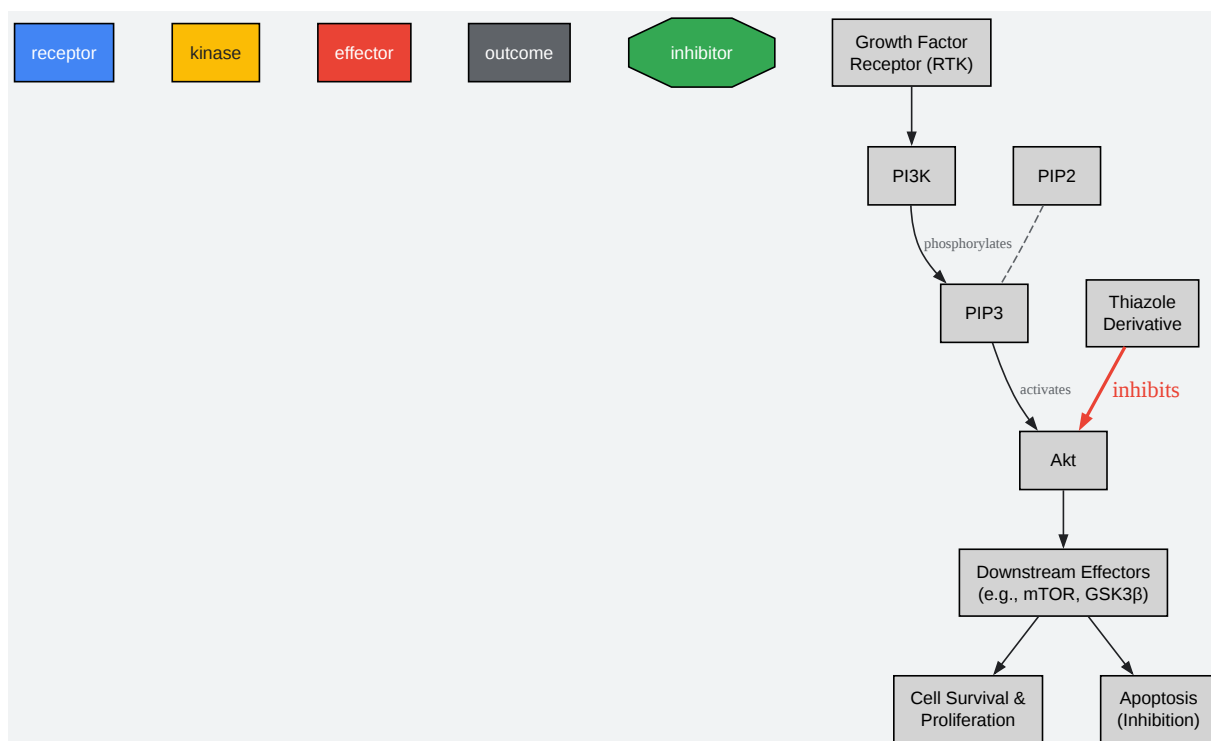
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a versatile pharmacophore, present in numerous natural products, most notably Vitamin B1 (Thiamine), and a wide array of synthetic drugs.^{[1][2]} The introduction of a carboxylate group at the 5-position of the thiazole ring gives rise to substituted thiazole-5-carboxylates, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological activities. These derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.^{[3][4]} This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering a consolidated resource for researchers in the field.

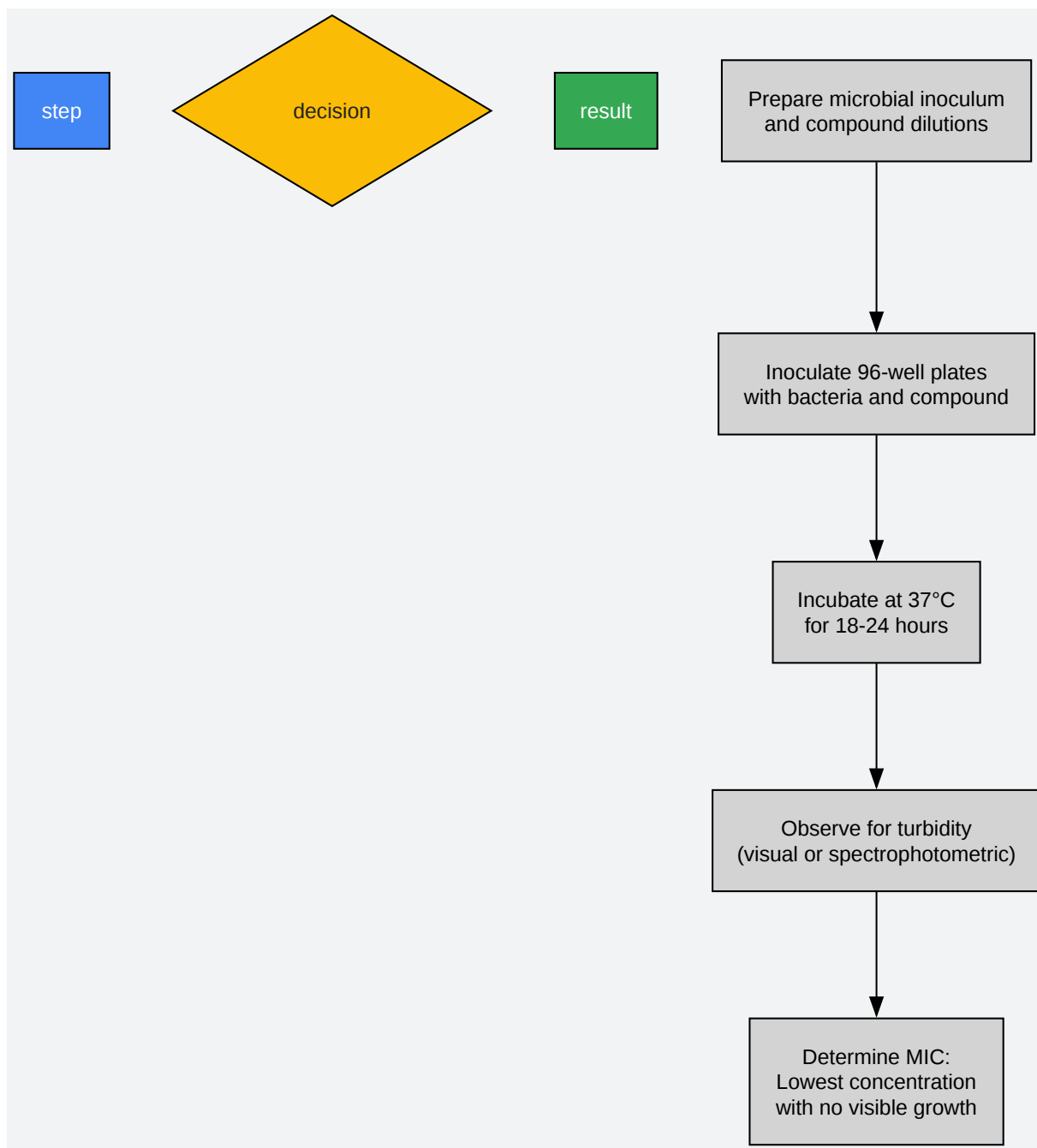
Core Synthesis Strategy: Hantzsch Thiazole Synthesis

The most prevalent and versatile method for synthesizing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.^{[5][6][7]} This reaction involves the cyclocondensation of an α -haloketone (or α -halo- β -ketoester in the case of carboxylate derivatives) with a thioamide or

thiourea derivative. The process is valued for its reliability and the ability to introduce diverse substituents onto the thiazole ring.







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